N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine
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Overview
Description
N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine is a chemical compound with the molecular formula C11H20N2 and a molecular weight of 180.29 g/mol . This compound is characterized by its unique bicyclic structure, which includes a cyclopropyl group and an azabicyclo[3.3.1]nonane framework. It is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine can be achieved through various synthetic routes. One common method involves the ring opening of bicyclic cyclopropanol derivatives . This process typically requires specific reagents and conditions to ensure the successful formation of the azabicyclo[3.3.1]nonane structure.
Another approach involves the radical C-carbonylation of methylcyclohexylamines . This method utilizes high-pressure carbon monoxide and specific oxidants to facilitate the cyclization process, resulting in the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The specific details of these methods are typically proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reductive amination can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles to form spiro heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium triacetoxyhydridoborate is often used for reductive amination.
Substitution: Nucleophiles such as o-phenylenediamine and cysteine are used in substitution reactions.
Major Products
Oxidation: Carbonyl compounds.
Reduction: Amine derivatives.
Substitution: Spiro heterocyclic compounds.
Scientific Research Applications
N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine can be compared with other similar compounds, such as:
These compounds share similar bicyclic structures but differ in their functional groups and specific applications. This compound is unique due to its cyclopropyl group and specific reactivity, making it valuable for certain research and industrial applications.
Properties
Molecular Formula |
C11H20N2 |
---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
N-cyclopropyl-1-azabicyclo[3.3.1]nonan-3-amine |
InChI |
InChI=1S/C11H20N2/c1-2-9-6-11(12-10-3-4-10)8-13(5-1)7-9/h9-12H,1-8H2 |
InChI Key |
KBSSZKNWBQABTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CN(C1)C2)NC3CC3 |
Origin of Product |
United States |
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